1-Amino-3-methylcyclohexane-1-carbonitrile
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Overview
Description
1-Amino-3-methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . This compound is characterized by a cyclohexane ring substituted with an amino group, a methyl group, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-3-methylcyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with methylamine and hydrogen cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Amino-3-methylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 1-amino-3-methylcyclohexane.
Scientific Research Applications
1-Amino-3-methylcyclohexane-1-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-methylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-3-methylcyclohexane-1-carbonitrile can be compared to other similar compounds, such as:
1-Amino-4-methylcyclohexane-1-carbonitrile: Similar structure but with the methyl group at a different position.
1-Amino-3-ethylcyclohexane-1-carbonitrile: Contains an ethyl group instead of a methyl group.
1-Amino-3-methylcyclohexane-1-carboxamide: The nitrile group is replaced with a carboxamide group. These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-amino-3-methylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7-3-2-4-8(10,5-7)6-9/h7H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRLZZHRGWIMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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